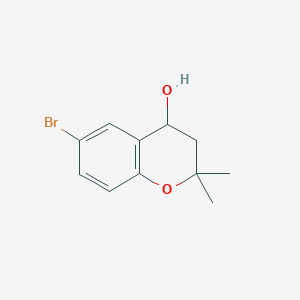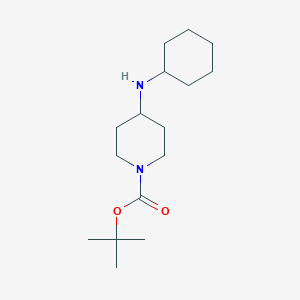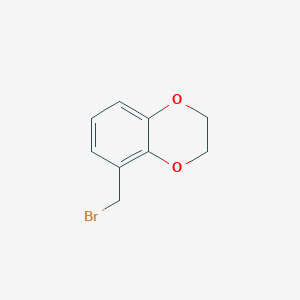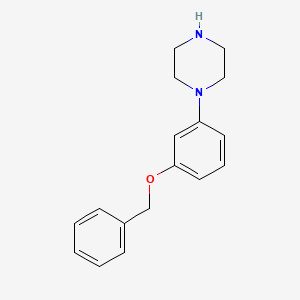
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one (BMN-2) is a synthetic compound that has been widely studied in recent years due to its potential applications in various scientific fields. It is a member of the naphthyridinone class of compounds, which are known for their diverse biological activities. BMN-2 has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Additionally, it has been found to be an effective inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a subgroup within the diverse naphthyridine family, exhibit a wide array of biomedical applications due to their capability to serve as ligands for various body receptors. The synthesis methods of these compounds, starting from preformed pyridine or pyridone rings, and their diverse substituents (at positions N1, C3, C4, C5, C7, C8) significantly contribute to their biomedical utility. Their potential pharmaceutical significance is highlighted by a comprehensive compilation of over 17,000 compounds and more than 1000 references, primarily patents, showcasing their vast applicability in the biomedical field (Oliveras et al., 2021).
Synthesis and Chemical Selectivity
The Suzuki–Miyaura reaction plays a pivotal role in the chemo-selective synthesis of [1,6]-naphthyridines. This reaction demonstrates excellent selectivity towards bromide groups, allowing for the synthesis of highly substituted naphthyridines with specific aryl groups at designated positions. The ability to control the substitution on the naphthyridine ring through the use of different boronic acids in a one-pot reaction exemplifies the precision and adaptability of this synthesis method in crafting compounds with desired structural and chemical properties (Kumar & Khan, 2017).
Spectroscopic Studies and Solvent Interactions
Spectroscopic analysis of 1,6-naphthyridine derivatives sheds light on their unique solvatochromic properties and structural dynamics. The studies focusing on how these compounds interact with solvents of varying polarity and hydrogen-bonding capabilities contribute significantly to understanding their behavior in different chemical environments. This knowledge is particularly valuable in predicting and tailoring the solute-solvent interactions, crucial for various chemical processes and potential pharmaceutical applications (Santo et al., 2003).
Structural Characterization and Potential Applications
Detailed structural characterization of 1,6-naphthyridin-2(1H)-one derivatives, like the crystal structure analysis, provides insights into their molecular configuration and potential biological activities. Understanding the precise molecular structure is fundamental for exploring and harnessing these compounds’ pharmacological potentials, such as their reported antiproliferative activity towards certain cancer cell lines (Guillon et al., 2017).
Wirkmechanismus
The mechanism of action of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is not specified in the available resources.
Safety and Hazards
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. After handling, it is advised to wash skin thoroughly. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, move the person to fresh air and keep at rest in a position comfortable for breathing .
Eigenschaften
IUPAC Name |
5-bromo-7-methyl-1H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-4-7-6(9(10)11-5)2-3-8(13)12-7/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKBHLDKBMNEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
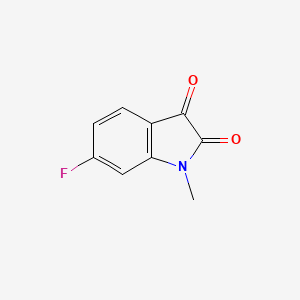

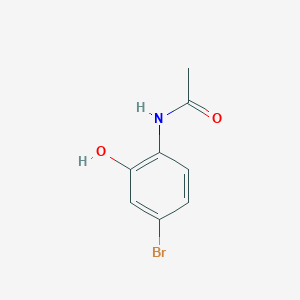

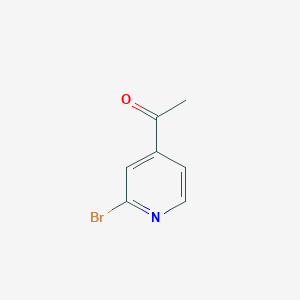
![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)
